molecular formula C16H15N3OS B2420355 4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-33-8

4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

Cat. No. B2420355
CAS RN: 440322-33-8
M. Wt: 297.38
InChI Key: VHGBWGHMDSRVFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . The reduction process involved the use of powerful reducing agents like LiAlH4 and NaBH4 . These reducing agents have been used due to their selectivity; they do not affect reducible substituents such as nitro and chloride during the reduction process .


Molecular Structure Analysis

The molecular structure of “4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione” consists of asymmetric units of C16H20N2O . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

Secondary amines, like “this compound”, are important starting materials for the preparation of compounds such as azo dyes and dithiocarbamate . They are prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron .

Scientific Research Applications

Pharmacological Screening

Research on quinazoline derivatives, including compounds structurally related to 4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione, has explored their potential antimicrobial, analgesic, and anti-inflammatory properties. These studies focus on synthesizing and testing various quinazoline derivatives for their therapeutic efficacy in these areas (Dash et al., 2017).

Chemical Synthesis and Characterization

Synthesis techniques for quinazoline derivatives involve acylation and ring closure processes. For example, reactions of substituted benzoyl chlorides with amino thiobenzamides, followed by sodium methoxide-catalyzed ring closure, produce quinazoline-4-thiones. These compounds are characterized by NMR, IR, and Raman spectroscopy (Hanusek et al., 2001).

Cyclization Studies

Cyclization reactions are pivotal in synthesizing quinazoline derivatives. Research has examined the regiochemistry of cyclized products, using techniques like NMR, IR, mass spectral data, and density functional theory (DFT) calculations. These studies provide insight into the structural and electronic properties of these compounds (Gupta & Chaudhary, 2015).

Antimicrobial Studies

Quinazoline derivatives synthesized through various chemical reactions have been tested for their antimicrobial properties. Compounds like 8-methoxy-4-phenyl-tetrahydrobenzo[h]quinazoline-2-thione show significant activity against certain microbes, highlighting their potential as antimicrobial agents (Gupta & Chaudhary, 2012).

Analgesic Activity

The analgesic properties of quinazoline derivatives have been studied extensively. Various synthesized compounds have demonstrated significant analgesic activity, with some showing higher efficacy than standard analgesic drugs. This research indicates the potential of these compounds in pain management (Osarodion, 2023).

Mechanism of Action

Target of Action

The primary targets of 4-((4-methoxybenzyl)amino)quinazoline-2(1H)-thione are cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been shown to have a significant antiproliferative activity against the cancer cell lines . The compound’s interaction with its targets leads to changes in the cell cycle, blocking it in the S phase .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and survival. It induces a C–H oxidation reaction, effectively cyclizing amides to various quinazolinones . This reaction mechanism strongly suggests that the compound promotes the oxidation of alcohols .

Pharmacokinetics

The compound’s potent antiproliferative activity suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of cancer cells. It has been shown to inhibit the migration ability of PC-3 tumor cells in a concentration-dependent and time-dependent manner . Furthermore, it significantly inhibits the colony formation of PC-3 cells .

Action Environment

The action of 4-((4-methoxybenzyl)amino)quinazoline-2(1H)-thione can be influenced by various environmental factors. For instance, the compound’s synthesis is facilitated by using I2 in coordination with electrochemical synthesis in an aqueous solution . This suggests that the compound’s action, efficacy, and stability may be affected by the chemical environment.

properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-20-12-8-6-11(7-9-12)10-17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBWGHMDSRVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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